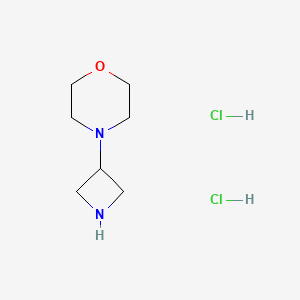

2-Amino-1-(4-iodophenyl)ethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, methylation, and Fries rearrangement, as seen in the synthesis of 4-Choloro-2-hydroxyacetophenone . This compound was synthesized starting from 3-aminophenol, which underwent a series of reactions to yield the final product with an overall yield of about 44%. Although the target compound is not synthesized in this study, the methods used could potentially be adapted for the synthesis of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride by incorporating an appropriate iodination step.

Molecular Structure Analysis

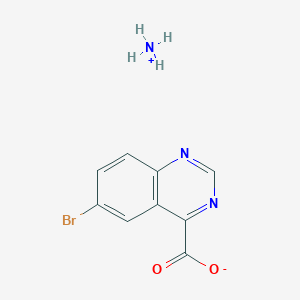

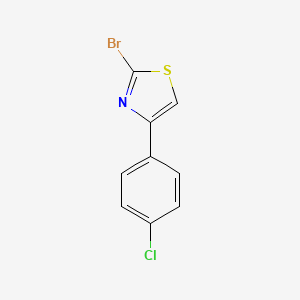

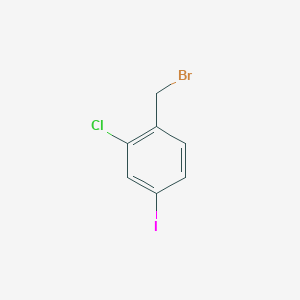

The molecular structure of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride would consist of an iodophenyl group attached to an ethanone moiety with an amino substituent. The presence of the iodine atom would likely influence the electronic properties of the molecule due to its high atomic number and polarizability. The molecular structure analysis of related compounds, such as those resulting from the condensation reactions described in the second paper, suggests that the electronic effects of substituents on the phenyl ring can significantly affect the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactions of related compounds involve heterocyclization and reactions with binucleophiles to yield various heterocyclic structures . For 2-Amino-1-(4-iodophenyl)ethanone hydrochloride, similar reactivity could be expected, with the potential for nucleophilic substitution reactions at the iodine atom and condensation reactions involving the amino and ketone functionalities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic ketones and halides. This includes potential solubility in organic solvents, sensitivity to light and heat due to the presence of the iodine atom, and a relatively high molecular weight. The amino group would contribute basic properties to the compound, potentially forming salts with acids, as indicated by the hydrochloride form mentioned.

科学的研究の応用

Pyrolysis and Identification

Kelly B Texter et al. (2018) investigated the pyrolysis products of new psychoactive substances, including an iodo analogue closely related to 2-Amino-1-(4-iodophenyl)ethanone hydrochloride. This study provides insights into the chemical stability and potential degradation products of these compounds when exposed to heat, which is crucial for understanding their behavior under various conditions and their potential toxicological profiles Texter et al., 2018.

Chemical Synthesis

Research by R. Salikov et al. (2017) on the synthesis of branched tryptamines through the Domino Cloke-Stevens/Grandberg rearrangement highlighted methods for generating tryptamine derivatives from arylhydrazine hydrochlorides and ketones. This work has implications for the synthesis of complex organic molecules, potentially including derivatives of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride, for pharmaceutical applications Salikov et al., 2017.

Antimicrobial Activity

A study by Atul K. Wanjari (2020) on the synthesis and antimicrobial activity of heterocyclic compounds, using 4-chlorophenol derivatives, demonstrates the broader application of compounds related to 2-Amino-1-(4-iodophenyl)ethanone hydrochloride in developing new antimicrobial agents. This research underscores the importance of such compounds in medicinal chemistry and drug research Wanjari, 2020.

特性

IUPAC Name |

2-amino-1-(4-iodophenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGOKCRHBWDGSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623031 |

Source

|

| Record name | 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-iodophenyl)ethanone hydrochloride | |

CAS RN |

61858-41-1 |

Source

|

| Record name | 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)